Hydroxycotinine
CAS No.: 34834-67-8
Cat. No.: VC21340687
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 34834-67-8 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | (3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
Standard InChI | InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 |
Standard InChI Key | XOKCJXZZNAUIQN-DTWKUNHWSA-N |
Isomeric SMILES | CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 |
SMILES | CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Canonical SMILES | CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 107-109°C |
Chemical Properties and Structure
Molecular Composition
Hydroxycotinine has the molecular formula C₁₀H₁₂N₂O₂ with a molecular mass of 192.08988 . The compound's name reflects its structure—a hydroxylated form of cotinine, which itself is derived from nicotine. The hydroxyl group is positioned at the 3′ carbon of the pyrrolidine ring.
Stereochemistry
The stereochemistry of hydroxycotinine is particularly important for its biological activity and metabolism. In humans, the predominant form is (3′R,5′S)-trans-3′-hydroxycotinine, indicating specific spatial arrangements of the hydroxyl group and the pyrrolidine ring . This stereochemical specificity is significant because different stereoisomers can exhibit different pharmacokinetic properties and pharmacological activities.
Metabolism and Pharmacokinetics
Formation Pathway
Hydroxycotinine is formed through a metabolic pathway that begins with nicotine. When nicotine is absorbed into the bloodstream, approximately 70-80% is converted to cotinine . Subsequently, cotinine is primarily metabolized to trans-3′-hydroxycotinine through the action of the cytochrome P450 enzyme CYP2A6 .
Distribution and Clearance
Studies examining the disposition kinetics of hydroxycotinine have revealed important pharmacokinetic parameters. The total plasma clearance of hydroxycotinine averages 1.3 ml min⁻¹ kg⁻¹, with approximately 63% occurring through renal excretion of the unchanged drug . The steady-state distribution volume of hydroxycotinine averages 0.66 l kg⁻¹, which is smaller than that of nicotine and cotinine, reflecting the greater polarity and water solubility of hydroxycotinine .
Elimination Half-life
Hydroxycotinine demonstrates a relatively consistent elimination profile across bodily fluids. The average elimination half-life for hydroxycotinine in urine is approximately 6.4 hours (with a range of 3.9–8.7 hours), while the average half-life in plasma is 6.6 hours . This similarity between urine and plasma half-lives is expected given the compound's pharmacokinetic properties.
Conjugation and Further Metabolism
A significant portion of hydroxycotinine undergoes conjugation to form hydroxycotinine glucuronide. Research indicates that an average of 29% of the hydroxycotinine dose is excreted as hydroxycotinine glucuronide . Notably, there is considerable individual variability in the percentage of hydroxycotinine that undergoes conjugation, ranging from 11% to 52%, presumably reflecting genetic variability in conjugating enzyme activity .
Analytical Detection Methods
Chromatographic Techniques
Advanced analytical methods have been developed for the determination of hydroxycotinine in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a preferred approach, offering high sensitivity and specificity .
Sample Preparation and Recovery
Sample preparation typically involves centrifugation of urine with acetonitrile to remove proteins and extract the metabolites . Recovery rates for hydroxycotinine in analytical studies range from 72.2% to 101.4%, depending on the concentration level and specific methodologies employed . The tabulated data below illustrates the recovery rates at different spiking levels:
Nicotine Metabolite | Calibration Curve Concentration Range (μg/mL) | Regression Coefficients r | Recovery (%) and RSD (%) for Spiking Level (μg/mL of Urine); n = 6 |
---|---|---|---|
0.05 | |||
3′-OH-Cot | 0.03–1.00 | 0.9965 | 100.9 (2.0) |
Clinical and Research Applications
Biomarker for Nicotine Exposure
Hydroxycotinine serves as an effective biomarker for assessing exposure to nicotine, whether through active smoking or passive exposure to environmental tobacco smoke . Its relatively long half-life compared to nicotine makes it particularly suitable for monitoring longer-term exposure.
Metabolic Ratio as Phenotyping Tool
The ratio of hydroxycotinine to cotinine has emerged as a valuable tool for investigating nicotine metabolism patterns. Research has confirmed the usefulness of this molar ratio as a marker of CYP2A6 isoenzyme activity, which determines the rate of nicotine metabolism . This ratio demonstrates significant variability among individuals, ranging from 0.02 to 0.90, reflecting the substantial inter-individual differences in nicotine metabolism .
Interestingly, studies have observed an inverse correlation between the plasma hydroxycotinine/cotinine ratio and plasma nicotine concentration during ad libitum cigarette smoking . This suggests that the ratio might serve as a marker of CYP2A6 activity—higher ratios indicating greater CYP2A6 activity, which corresponds to enhanced nicotine clearance and consequently lower plasma nicotine concentrations .
Pharmacodynamic Properties
Research Findings in Smoking Populations
Concentration Levels in Different Populations
Research examining hydroxycotinine levels in urine samples from different populations has yielded significant findings. In one study involving medical students, the concentrations of hydroxycotinine in urine samples varied considerably between smokers and non-smokers . Among smokers, hydroxycotinine levels reached as high as several thousand ng/mL, while levels in non-smokers exposed to secondhand smoke were significantly lower .
Comparative Plasma Ratios
Studies examining the ratio of hydroxycotinine to cotinine in plasma during steady-state conditions have reported values averaging between 0.24 and 0.32 during ad libitum smoking . These ratios differ from some previously reported values (such as 0.45), highlighting the importance of methodological considerations in such assessments .
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